1-[4-(2-Iodo-4-methylphenoxy)butyl]piperazine;oxalic acid
Overview
Description
1-[4-(2-Iodo-4-methylphenoxy)butyl]piperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperazine ring substituted with a 2-iodo-4-methylphenoxy group and a butyl chain, combined with oxalic acid. The presence of iodine and the phenoxy group contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Iodo-4-methylphenoxy)butyl]piperazine typically involves multiple steps, starting with the preparation of the 2-iodo-4-methylphenol precursor. This precursor is then reacted with butyl bromide under basic conditions to form the 2-iodo-4-methylphenoxybutane intermediate. The final step involves the reaction of this intermediate with piperazine in the presence of a suitable solvent and catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Iodo-4-methylphenoxy)butyl]piperazine undergoes various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under appropriate conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrogenated phenoxybutylpiperazine.
Substitution: Various substituted phenoxybutylpiperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 1-[4-(2-Iodo-4-methylphenoxy)butyl]piperazine involves its interaction with specific molecular targets. The phenoxy group can interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-(2-Bromo-4-methylphenoxy)butyl]piperazine: Similar structure but with a bromine atom instead of iodine.
1-[4-(2-Chloro-4-methylphenoxy)butyl]piperazine: Contains a chlorine atom instead of iodine.
1-[4-(2-Fluoro-4-methylphenoxy)butyl]piperazine: Features a fluorine atom in place of iodine.
Uniqueness
The presence of the iodine atom in 1-[4-(2-Iodo-4-methylphenoxy)butyl]piperazine imparts unique chemical reactivity and biological activity compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can enhance interactions with biological targets, potentially leading to more potent effects.
Properties
IUPAC Name |
1-[4-(2-iodo-4-methylphenoxy)butyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23IN2O.C2H2O4/c1-13-4-5-15(14(16)12-13)19-11-3-2-8-18-9-6-17-7-10-18;3-1(4)2(5)6/h4-5,12,17H,2-3,6-11H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REAOMXKTATXAJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2CCNCC2)I.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25IN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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